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These application notes provide detailed protocols for researchers, scientists, and drug

development professionals on the use of viral vector strategies for the expression of the

chemogenetic receptor PSAM4-GlyR and its subsequent activation by the potent and selective

agonist uPSEM792 for neuronal silencing.

Introduction
Chemogenetics offers a powerful approach for the remote control of neuronal activity. The

PSAM4-GlyR (Pharmacologically Selective Actuator Module based on the Glycine Receptor) is

a chimeric ligand-gated ion channel designed for neuronal silencing.[1] It combines the ligand-

binding domain of a modified α7 nicotinic acetylcholine receptor with the chloride-conducting

pore of the glycine receptor.[1] This engineered receptor is insensitive to endogenous ligands

but can be potently activated by pharmacologically selective effector molecules (PSEMs), such

as uPSEM792.[2][3] Activation of PSAM4-GlyR leads to an influx of chloride ions, resulting in

hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[4]

This document outlines strategies for the delivery of the PSAM4-GlyR gene using adeno-

associated virus (AAV) and lentiviral vectors, along with protocols for in vitro and in vivo

activation with uPSEM792 and subsequent functional validation.
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Property Value Reference

Agonist uPSEM792 hydrochloride [5]

Target PSAM4-GlyR [2]

Ki for PSAM4-GlyR 0.7 nM [2][3]

Selectivity
>10,000-fold over α7-GlyR, α7-

5HT3, and 5HT3-R
[3]

In Vitro Concentration 10 nM - 100 nM [6][7]

In Vivo Dosage (mouse, i.p.) 3 mg/kg [8]

Solubility Soluble to 100 mM in water [3]

Storage -20°C [3]

Table 2: Quantitative Effects of PSAM4-GlyR Activation by uPSEM792 in Neurons
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Parameter Effect
Concentration/
Dosage

Cell Type Reference

Inward Current -43.0 ± 10.1 pA 10 nM
D1-Medium

Spiny Neurons
[7]

Inward Current -275.5 ± 57.1 pA 50 nM
D1-Medium

Spiny Neurons
[7]

Membrane

Potential

6.4 ± 2.0 mV

depolarization
10 nM

D1-Medium

Spiny Neurons
[7]

Membrane

Potential

20.9 ± 3.4 mV

depolarization
50 nM

D1-Medium

Spiny Neurons
[7]

Membrane

Conductance

38.7 ± 7.4 nS

increase
10 nM

Mouse Sensory

Neurons
[6]

Rheobase Increased 10 nM
Mouse Sensory

Neurons
[6]

Neuronal Firing Strongly silenced 3 mg/kg (i.p.)

Mouse

Hippocampal

CA1 Neurons

[8]

Signaling Pathway and Experimental Workflow
Signaling Pathway
The activation of PSAM4-GlyR by uPSEM792 leads to a direct influx of chloride ions, resulting

in neuronal silencing.
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Caption: uPSEM792-mediated activation of PSAM4-GlyR and subsequent neuronal silencing.
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A typical workflow for utilizing the PSAM4-GlyR/uPSEM792 system involves viral vector

production, delivery to the target cells, and functional validation.

Preparation Phase

Delivery Phase

Validation Phase

PSAM4-GlyR Plasmid
(e.g., from Addgene)

AAV Production &
Purification

Lentivirus Production &
Concentration

In Vivo: Stereotaxic
Injection (AAV)

In Vitro: Neuronal
Culture Transduction

(Lentivirus/AAV)

uPSEM792
Administration

Electrophysiology
(Patch-Clamp)

Calcium Imaging
(e.g., GCaMP) Behavioral Assays

Click to download full resolution via product page

Caption: General experimental workflow for PSAM4-GlyR mediated neuronal silencing.
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Experimental Protocols
Protocol 1: AAV Production and Purification
This protocol is adapted for the production of high-titer AAV vectors suitable for in vivo use.

Materials:

HEK293T cells

AAV transfer plasmid containing PSAM4-GlyR (e.g., AAV-SYN-PSAM4-GlyR-IRES-EGFP)[9]

[10]

AAV helper plasmid (e.g., pDF6)

AAV rep/cap plasmid (e.g., for AAV5 or AAV9 serotype)[9][10]

Polyethylenimine (PEI)

DMEM, FBS, and other cell culture reagents

Iodixanol

Syringes and filters (0.45 µm)

Ultracentrifuge and rotors

Procedure:

Cell Culture: Culture HEK293T cells to 70-80% confluency in 15 cm dishes.[11]

Transfection: Prepare a DNA-PEI mixture. For each 15 cm dish, use a total of 40 µg of

plasmid DNA (20 µg transfer, 10 µg helper, 10 µg rep/cap) and 120 µg of PEI.[11] Incubate

the mixture for 20 minutes at room temperature before adding to the cells.

Harvest: After 72 hours, harvest the cells and the supernatant.

Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to

release viral particles.[11]
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Purification:

Treat the lysate with a nuclease (e.g., Benzonase) to digest unpackaged DNA.

Clarify the lysate by centrifugation.

Perform an iodixanol gradient ultracentrifugation to purify the AAV particles.[9][11]

Collect the viral fraction and buffer exchange into a suitable formulation buffer (e.g., PBS

with 0.001% Pluronic F-68).

Titer Determination: Determine the viral genome titer using qPCR. Titers of ≥1x10¹³ vg/mL

are typically suitable for in vivo injections.[11]

Protocol 2: In Vivo Stereotaxic Injection of AAV
This protocol describes the stereotaxic injection of AAV-PSAM4-GlyR into the mouse brain.

Materials:

AAV-PSAM4-GlyR vector

Anesthesia (e.g., isoflurane or ketamine/xylazine)

Stereotaxic apparatus

Microinjection pump and syringe (e.g., Hamilton syringe)

Surgical tools

Procedure:

Anesthesia and Preparation: Anesthetize the mouse and place it in the stereotaxic frame.[12]

Shave the scalp and clean with an antiseptic solution. Apply eye ointment to prevent corneal

drying.

Incision: Make a midline incision to expose the skull.
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Craniotomy: Identify the target coordinates using a stereotaxic atlas. Drill a small burr hole

over the target injection site.[13]

Injection: Lower the injection needle to the desired depth.[13] Infuse the AAV vector at a slow

rate (e.g., 100 nL/min) to a total volume of 200-500 nL.

Post-injection: Slowly retract the needle and suture the incision. Monitor the animal until it

recovers from anesthesia. Allow 2-4 weeks for transgene expression before subsequent

experiments.

Protocol 3: In Vitro Transduction of Primary Neurons
with Lentivirus
This protocol details the transduction of cultured primary neurons with lentiviral vectors

expressing PSAM4-GlyR.

Materials:

Lentiviral particles containing PSAM4-GlyR

Primary neuronal culture

Lenti-X concentrator (optional)

Procedure:

Lentivirus Production: Produce lentivirus in HEK293T cells by co-transfecting the transfer

plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[2]

[14]

Concentration: Harvest the supernatant containing viral particles and concentrate using a

Lenti-X concentrator or ultracentrifugation.[14]

Transduction: Add the concentrated lentivirus to the primary neuronal culture at a desired

multiplicity of infection (MOI).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.creative-biogene.com/support/intracranial-stereotactic-injection-of-adeno-associated-viral-vectors-protocol.html
https://www.creative-biogene.com/support/intracranial-stereotactic-injection-of-adeno-associated-viral-vectors-protocol.html
https://www.researchgate.net/publication/236916107_Lentiviral_Vector_Production_Titration_and_Transduction_of_Primary_Neurons
https://www.protocols.io/view/lentivirus-production-for-primary-neuron-transduct-kqdg39eo1g25/v1
https://www.protocols.io/view/lentivirus-production-for-primary-neuron-transduct-kqdg39eo1g25/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2678845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expression: Allow 5-7 days for robust expression of PSAM4-GlyR before performing

functional assays.

Protocol 4: In Vitro Activation and Electrophysiological
Recording
This protocol describes the activation of PSAM4-GlyR in cultured neurons and the assessment

of neuronal silencing using patch-clamp electrophysiology.

Materials:

PSAM4-GlyR expressing neurons

uPSEM792 stock solution

Patch-clamp rig with amplifier and data acquisition system

Artificial cerebrospinal fluid (aCSF)

Intracellular solution

Procedure:

Preparation: Prepare a stock solution of uPSEM792 in water or DMSO.[3]

Recording: Obtain a whole-cell patch-clamp recording from a PSAM4-GlyR expressing

neuron.

Baseline: Record baseline neuronal activity, including resting membrane potential, input

resistance, and firing response to current injections.

Activation: Perfuse the bath with aCSF containing uPSEM792 (e.g., 10-100 nM).[6][7]

Post-Activation Recording: Record the changes in membrane potential, input resistance, and

firing properties. A successful silencing will be indicated by hyperpolarization (or

depolarization block), a decrease in input resistance, and an increase in the current required

to elicit an action potential (rheobase).[6]
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Protocol 5: In Vivo Activation and Calcium Imaging
This protocol outlines the in vivo activation of PSAM4-GlyR and the monitoring of neuronal

activity using two-photon calcium imaging.

Materials:

Mouse expressing PSAM4-GlyR in the target neurons and a genetically encoded calcium

indicator (e.g., GCaMP)

uPSEM792

Two-photon microscope

Head-fixation apparatus

Procedure:

Animal Preparation: Anesthetize the mouse and perform a craniotomy over the region of

interest. Implant a cranial window for optical access.

Baseline Imaging: After recovery, head-fix the awake mouse and perform two-photon

imaging to record baseline calcium transients in the PSAM4-GlyR expressing neurons.

uPSEM792 Administration: Administer uPSEM792 systemically (e.g., 3 mg/kg, i.p.).[8]

Post-Administration Imaging: Record calcium transients following uPSEM792 administration.

A significant reduction in the frequency and amplitude of calcium transients indicates

successful neuronal silencing.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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